![molecular formula C10H13NO3S B14430025 5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide CAS No. 82020-77-7](/img/structure/B14430025.png)
5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring substituted with a sulfonamide group, a methyl group, and an allyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide typically involves multiple steps. One common method includes the sulfonation of a benzene derivative followed by the introduction of the allyloxy group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the allyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The allyloxy group may also play a role in the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- ®-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 3-methylbutanoate
Uniqueness
5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
82020-77-7 |
|---|---|
Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
5-methyl-2-prop-2-enoxybenzenesulfonamide |
InChI |
InChI=1S/C10H13NO3S/c1-3-6-14-9-5-4-8(2)7-10(9)15(11,12)13/h3-5,7H,1,6H2,2H3,(H2,11,12,13) |
InChI Key |
BHWZFBYPPCBIJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC=C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


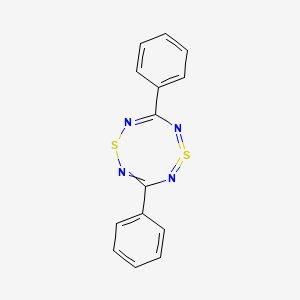
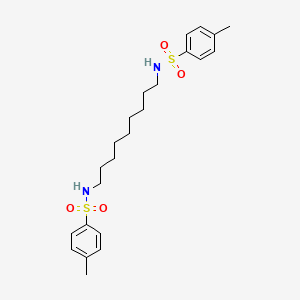
![1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14429962.png)
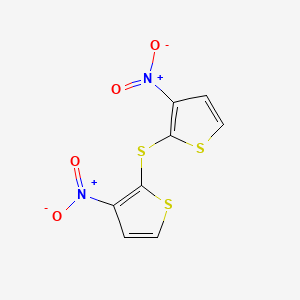
![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)
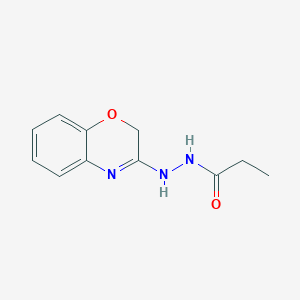
![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)
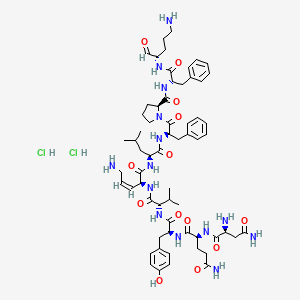
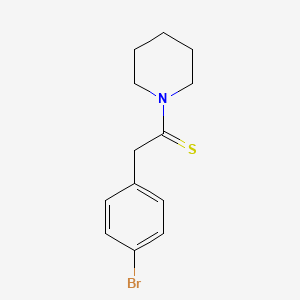
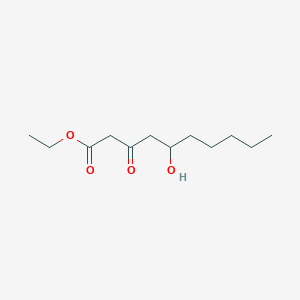
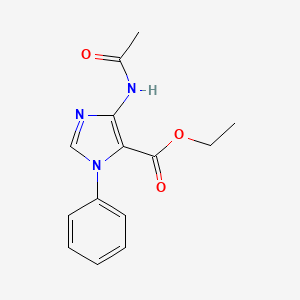
![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)
![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)
